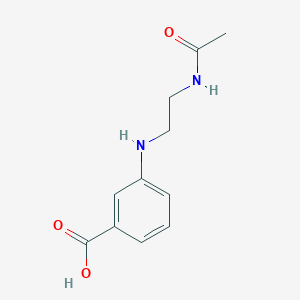![molecular formula C11H15N5 B7637808 N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as tyrosine kinase and phosphodiesterase. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties. In addition, it has been found to have fungicidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. It has been found to have potential applications in various fields such as anti-cancer drugs, anti-inflammatory drugs, and fungicides. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications.
Orientations Futures
There are several future directions for the research on N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine. One direction is to further explore its potential applications in the field of anti-cancer drugs. Another direction is to investigate its potential applications in the field of agriculture as a fungicide. Further research is also needed to fully understand its mechanism of action and explore its potential applications in other fields such as anti-inflammatory drugs.
Méthodes De Synthèse
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine can be synthesized using various methods. One of the most commonly used methods is the reaction between 5-chloropyrimidine-2,4-diamine and 1,3,5-trimethyl-4-amino-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as DMF (N,N-dimethylformamide) at a temperature of around 100°C. The product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine has various scientific research applications. It has been found to have potential anti-cancer properties and has been used in the development of anti-cancer drugs. It has also been used in the development of anti-inflammatory drugs. In addition, it has been found to have potential applications in the field of agriculture as a fungicide.
Propriétés
IUPAC Name |
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-8-11(9(2)16(3)15-8)6-14-10-4-12-7-13-5-10/h4-5,7,14H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXYQLAPTZXYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B7637730.png)
![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)
![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)
![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)




![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
